(1E)-1-(trimethylsilyl)cyclododecene

Description

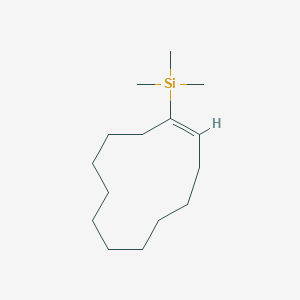

(1E)-1-(Trimethylsilyl)cyclododecene is a cyclododecene derivative featuring a trimethylsilyl (SiMe₃) group at the 1-position of the 12-membered ring, with an E-configuration across the double bond. The bulky, electron-σ-donating trimethylsilyl substituent significantly influences the compound’s steric and electronic properties. This group enhances thermal stability and modulates reactivity in cycloaddition or dimerization reactions by sterically shielding the double bond and stabilizing transition states through hyperconjugation .

Properties

Molecular Formula |

C15H30Si |

|---|---|

Molecular Weight |

238.48 g/mol |

IUPAC Name |

[(1E)-cyclododecen-1-yl]-trimethylsilane |

InChI |

InChI=1S/C15H30Si/c1-16(2,3)15-13-11-9-7-5-4-6-8-10-12-14-15/h13H,4-12,14H2,1-3H3/b15-13+ |

InChI Key |

ZHSHUYXMYOFXSP-FYWRMAATSA-N |

Isomeric SMILES |

C[Si](C)(C)/C/1=C/CCCCCCCCCC1 |

Canonical SMILES |

C[Si](C)(C)C1=CCCCCCCCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

(1E)-1-Methoxycyclododecene

Structural and Physicochemical Properties :

- Molecular Formula : C₁₃H₂₄O (vs. C₁₅H₂₈Si for the trimethylsilyl analogue) .

- Molar Mass : 196.33 g/mol (vs. 236.55 g/mol for the silylated compound).

- Substituent Effects: The methoxy (OMe) group is polar and electron-donating via resonance, contrasting with the SiMe₃ group, which is non-polar, sterically bulky, and weakly σ-electron-donating.

Reactivity :

- Methoxy groups direct electrophilic additions via resonance (e.g., stabilizing carbocations at the β-position).

- Solubility: The methoxy analogue is likely more polar and soluble in protic solvents, whereas the silylated compound favors non-polar media.

1-(4-Morpholino)cyclododecene

Structural Context: This enamine derivative substitutes the SiMe₃ group with a 4-morpholino (N-containing) group, altering electronic and reactive behavior .

Reactivity in Hydroboration :

- Hydroboration of 1-(4-morpholino)cyclododecene with borane-methyl sulfide (BMS) yields amino alcohols after methanolysis and oxidation (e.g., 35% threo-1-(4-morpholino)-1-phenyl-2-propanol) .

- Comparison : The SiMe₃ group’s steric bulk and lack of lone pairs would likely suppress analogous nucleophilic pathways. Instead, silylated cyclododecenes may favor electrophilic additions or sigmatropic rearrangements.

Electronic Effects :

- The morpholino group’s electron-donating nitrogen enhances enamine reactivity, enabling regioselective hydroboration. In contrast, SiMe₃ may reduce electron density at the double bond, shifting reactivity toward radical or concerted mechanisms.

Silylated Benzylammonium Derivatives ()

Dimerization Kinetics :

NMR Shielding :

- The SiMe₃ group induces upfield shifts in adjacent protons due to its electron-σ-donating character, a diagnostic feature for structural elucidation .

Key Research Findings and Trends

Steric Effects: SiMe₃ imposes greater steric hindrance than OMe or morpholino groups, reducing reaction rates in dimerization or cycloadditions .

Electronic Modulation: While OMe and morpholino groups enhance resonance stabilization, SiMe₃ stabilizes intermediates through hyperconjugation without increasing polarity.

Solubility and Applications: Silylated cyclododecenes are better suited for hydrophobic matrices or silicone-based systems, whereas methoxy/morpholino derivatives excel in polar synthetic routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.